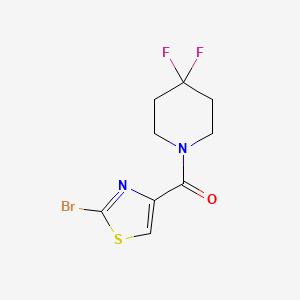
(2-Bromothiazol-4-yl)(4,4-difluoropiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromothiazol-4-yl)(4,4-difluoropiperidin-1-yl)methanone is a complex organic compound that features a thiazole ring substituted with a bromine atom and a piperidine ring substituted with two fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromothiazol-4-yl)(4,4-difluoropiperidin-1-yl)methanone typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Bromination: The thiazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately, often through the hydrogenation of pyridine derivatives.
Fluorination: The piperidine ring is fluorinated using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling Reaction: Finally, the brominated thiazole and the fluorinated piperidine are coupled using a suitable coupling reagent like palladium catalysts under inert conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Optimization of Reaction Conditions: Including temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Purification: Using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromothiazol-4-yl)(4,4-difluoropiperidin-1-yl)methanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the thiazole ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substituted Thiazoles: Formed through nucleophilic substitution.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
Applications De Recherche Scientifique
(2-Bromothiazol-4-yl)(4,4-difluoropiperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Employed in studies to understand its interaction with biological macromolecules and its potential as a drug candidate.
Mécanisme D'action
The mechanism of action of (2-Bromothiazol-4-yl)(4,4-difluoropiperidin-1-yl)methanone involves:
Molecular Targets: It interacts with specific enzymes or receptors in biological systems, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular pathways related to cell growth, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Bromophenyl)(4,4-difluoropiperidin-1-yl)methanone
- (4,4-Difluoropiperidin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
Uniqueness
(2-Bromothiazol-4-yl)(4,4-difluoropiperidin-1-yl)methanone is unique due to the presence of both a brominated thiazole ring and a difluorinated piperidine ring, which confer specific chemical and biological properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C9H9BrF2N2OS |
|---|---|
Poids moléculaire |
311.15 g/mol |
Nom IUPAC |
(2-bromo-1,3-thiazol-4-yl)-(4,4-difluoropiperidin-1-yl)methanone |
InChI |
InChI=1S/C9H9BrF2N2OS/c10-8-13-6(5-16-8)7(15)14-3-1-9(11,12)2-4-14/h5H,1-4H2 |
Clé InChI |
GMEOYTLEXLFONT-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1(F)F)C(=O)C2=CSC(=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


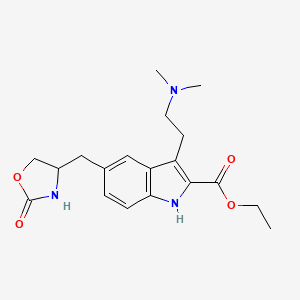
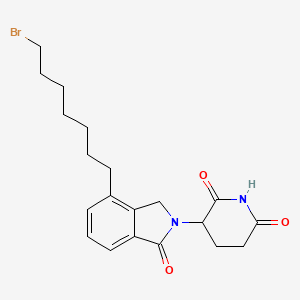

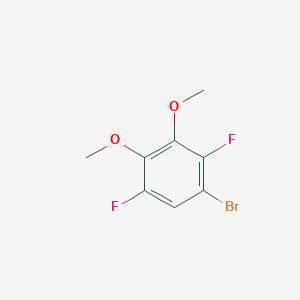
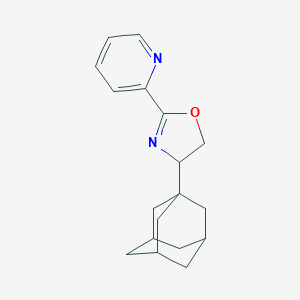
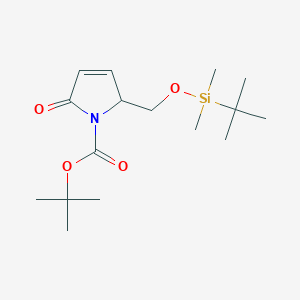

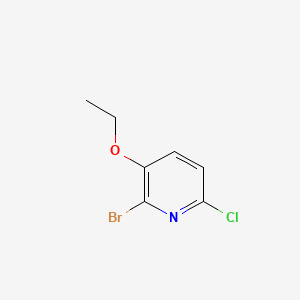
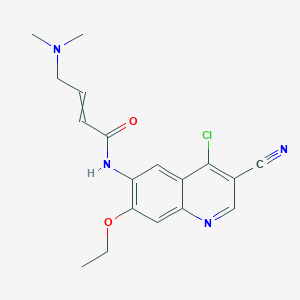
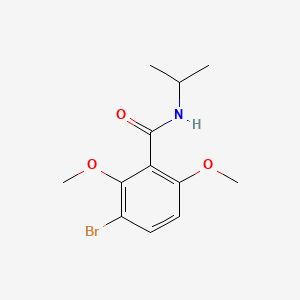
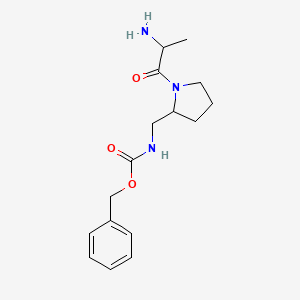

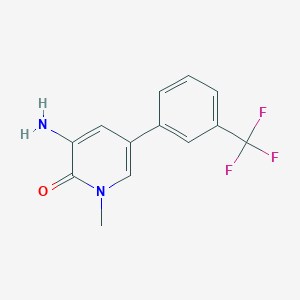
![N-[(2S,3R,4R,5S,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-{[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-4-yl]oxy}-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-5-{[(2S,3S,4R](/img/structure/B14770269.png)
